4,5-Difluoro-3-n-pentoxybenzyl alcohol
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Overview
Description
4,5-Difluoro-3-n-pentoxybenzyl alcohol is an organic compound characterized by the presence of two fluorine atoms, a pentoxy group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-n-pentoxybenzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzyl alcohol derivative.
Fluorination: Introduction of fluorine atoms at the 4 and 5 positions of the benzene ring can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Etherification: The n-pentoxy group is introduced through an etherification reaction, often using n-pentanol and a suitable catalyst like sulfuric acid or a Lewis acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-n-pentoxybenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4,5-Difluoro-3-n-pentoxybenzaldehyde or 4,5-Difluoro-3-n-pentoxybenzoic acid.
Reduction: 4,5-Difluoro-3-n-pentoxybenzene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
4,5-Difluoro-3-n-pentoxybenzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-n-pentoxybenzyl alcohol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pentoxy group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Difluoro-3-methoxybenzyl alcohol
- 4,5-Difluoro-3-ethoxybenzyl alcohol
- 4,5-Difluoro-3-propoxybenzyl alcohol
Uniqueness
4,5-Difluoro-3-n-pentoxybenzyl alcohol is unique due to the presence of the n-pentoxy group, which imparts distinct hydrophobic properties compared to its methoxy, ethoxy, and propoxy analogs
Properties
IUPAC Name |
(3,4-difluoro-5-pentoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-7,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTMRWYTVDBPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=C1)CO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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